
1-(2-Fluorophenyl)piperidin-3-amine
Overview
Description
“1-(2-Fluorophenyl)piperidin-3-amine” is a chemical compound with the molecular formula C11H15FN2 and a molecular weight of 194.25 . It is used in the field of organic chemistry .
Synthesis Analysis
There are several methods for the synthesis of piperidine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(2-Fluorophenyl)piperidin-3-amine” consists of a six-membered piperidine ring with a fluorophenyl group attached to it .Chemical Reactions Analysis
Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-3-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacology
1-(2-Fluorophenyl)piperidin-3-amine: is a piperidine derivative, which is a class of compounds that play a crucial role in the pharmaceutical industry. These derivatives are found in more than twenty classes of pharmaceuticals and alkaloids . They are particularly significant in the development of drugs for treating neurological disorders. For instance, piperidine structures are often found in medications targeting Alzheimer’s disease, where they may exhibit antiaggregatory and antioxidant effects .
Material Science
In material science, piperidine derivatives, including 1-(2-Fluorophenyl)piperidin-3-amine , are used to synthesize novel materials with potential applications in drug delivery systems and nanotechnology . The compound’s structural characteristics make it suitable for creating polymers and composites with enhanced properties.
Chemical Synthesis
This compound serves as a building block in chemical synthesis, particularly in the formation of complex organic molecules. Its reactivity allows for the construction of diverse chemical structures, which can be used in the synthesis of potential therapeutic agents . The piperidine ring is a common feature in many synthetic routes, owing to its versatility and presence in many biologically active compounds.
Analytical Chemistry
In analytical chemistry, 1-(2-Fluorophenyl)piperidin-3-amine can be used as a standard or reference compound in chromatographic analysis . It helps in the identification and quantification of similar compounds within complex mixtures, providing insights into the purity and concentration of pharmaceutical ingredients.
Life Science Research
The compound is utilized in life science research for studying biological pathways and processes. It can act as a precursor or an inhibitor in biochemical assays, aiding in the exploration of cellular mechanisms and the discovery of new biological targets .
Chromatography
In chromatography, 1-(2-Fluorophenyl)piperidin-3-amine can be employed as a reagent to modify stationary phases or as a component in mobile phases. Its unique properties can improve the separation of substances in liquid chromatography techniques .
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-(2-Fluorophenyl)piperidin-3-amine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-fluorophenyl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c12-10-5-1-2-6-11(10)14-7-3-4-9(13)8-14/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHIFSCPQPEEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




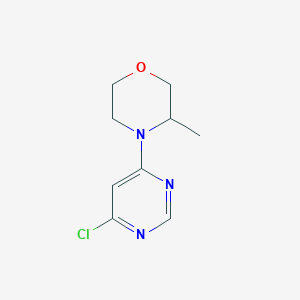
![1-(Benzo[d]oxazol-2-yl)piperidin-3-amine](/img/structure/B1444999.png)


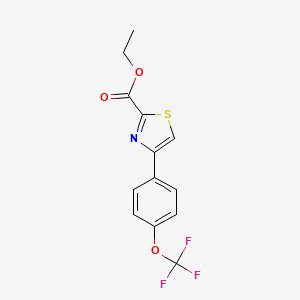
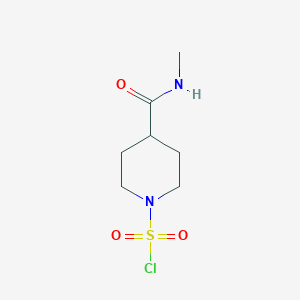
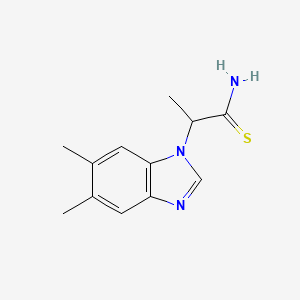


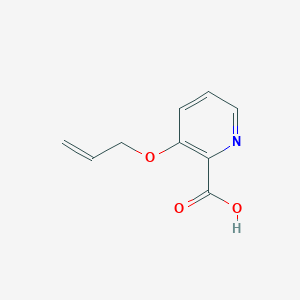


![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-phenylethan-1-one](/img/structure/B1445016.png)